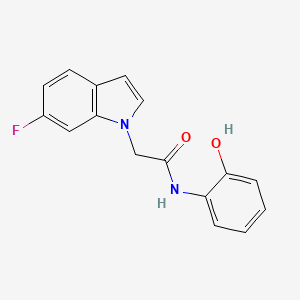

2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(6-fluoroindol-1-yl)-N-(2-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2/c17-12-6-5-11-7-8-19(14(11)9-12)10-16(21)18-13-3-1-2-4-15(13)20/h1-9,20H,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDYDXCFUTTWCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acetamide Formation: The acetamide group can be introduced by reacting the fluorinated indole with chloroacetyl chloride in the presence of a base such as triethylamine.

Hydroxyphenyl Substitution: The final step involves the substitution of the chloro group with a hydroxyphenyl group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The acetamide group can be reduced to form amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

Industry: Use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide may involve interactions with specific molecular targets such as enzymes or receptors. The fluorinated indole moiety can enhance binding affinity and selectivity, while the hydroxyphenylacetamide group can modulate the compound’s pharmacokinetic properties. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide is best illustrated through comparisons with related indole-acetamide derivatives. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Indole-Acetamide Derivatives

| Compound Name | Structural Features | Biological Activity | Key Differences |

|---|---|---|---|

| This compound | 6-fluoroindole, 2-hydroxyphenyl acetamide | Hypothesized anti-inflammatory, kinase inhibition | Unique 2-hydroxyphenyl group enhances hydrogen bonding and solubility . |

| 2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide () | 6-fluoroindole, hydroxyethylphenyl acetamide | Anti-cancer, neuroprotective | Hydroxyethyl group improves lipophilicity but reduces hydrogen-bonding capacity compared to 2-hydroxyphenyl . |

| N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide () | 6-fluoroindole, furyl-pyridazine acetamide | Anticancer (cell line-specific) | Pyridazine-furyl moiety introduces π-π stacking potential, altering target selectivity . |

| N-(2,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide () | 6-fluoroindole, dimethoxyphenyl acetamide | Antioxidant, antimicrobial | Methoxy groups increase lipophilicity and metabolic stability but reduce polar interactions . |

| N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide () | Bis-indole, 6-fluoro and methyl substituents | Anticancer (MCF-7 IC₅₀ ≈ 2 µg/mL) | Dual indole system enhances stacking interactions; methyl group limits solubility . |

| 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide () | Thioacetamide, fluorobenzyl-indole | Anticancer, antimicrobial | Thioether linkage increases electron-withdrawing effects and redox activity . |

Key Comparative Insights:

Substituent Effects on Bioactivity: Fluorine: Present in all listed compounds, fluorine enhances metabolic stability and electronegativity, improving binding to hydrophobic enzyme pockets . Hydroxyphenyl vs. Heterocyclic Additions (Pyridazine, Furyl): Compounds with pyridazine or furyl moieties () exhibit distinct activity profiles due to additional π-π interactions or redox activity .

Biological Activity Trends :

- Anticancer Activity : Bis-indole derivatives () and pyridazine-containing analogues () show potent cytotoxicity, likely due to enhanced stacking with DNA or kinase domains .

- Antimicrobial vs. Antioxidant Activity : Methoxy-substituted compounds () favor antioxidant activity, while thioacetamides () lean toward antimicrobial effects due to redox modulation .

Synthetic Complexity :

- The target compound’s synthesis is less complex than bis-indole or pyridazine-containing derivatives, which require multi-component reactions or heterocyclic ring formation .

Biological Activity

Overview

2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide is a synthetic compound belonging to the class of indole derivatives. Its structure features a fluoro-substituted indole ring and a hydroxyphenylacetamide moiety, which contribute to its unique biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H15FN2O2 |

| Molecular Weight | 284.30 g/mol |

| CAS Number | 1081115-46-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluoro group enhances its lipophilicity, potentially improving its binding affinity to biological targets compared to similar compounds lacking this modification.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways related to pain and inflammation.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. The fluoro-substituted indole structure of this compound suggests potential efficacy against various bacterial and fungal strains.

- Antibacterial Activity : In studies, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains .

- Antifungal Activity : The compound's structure may also confer antifungal properties, with observed activities against common pathogens like Candida albicans.

Anti-inflammatory Effects

Studies have demonstrated that N-(2-hydroxyphenyl)acetamide derivatives can significantly reduce inflammation markers in animal models of arthritis. For example, treatment with N-(2-hydroxyphenyl)acetamide resulted in profound inhibition of c-Fos protein expression in the brains of arthritic rats, indicating a reduction in inflammatory responses .

Case Studies

- Acute Kidney Injury Model : A study investigated the protective effects of N-(2-hydroxyphenyl)acetamide in a glycerol-induced acute kidney injury model in mice. The compound reduced serum urea and creatinine levels while protecting renal tubular structures from necrosis and inflammation .

- Arthritis Induction : In another study, N-(2-hydroxyphenyl)acetamide was administered to adjuvant-induced arthritic rats, leading to significant reductions in c-Fos expression and peripheral edema compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-(6-chloro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide | Chlorine instead of fluorine; potential differences in reactivity | Varies; generally lower lipophilicity |

| 2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide | Hydroxy group at position 4 instead of 2 | Potentially different receptor interactions |

The presence of the fluoro group in this compound differentiates it from other analogs, enhancing its potential for specific interactions with biological targets.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorine (¹⁹F NMR) and protons (¹H/¹³C NMR) to verify substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₄FN₂O₂) .

- HPLC : Assess purity (>98%) and detect trace impurities .

Data Table :

| Technique | Purpose | Example Data |

|---|---|---|

| ¹H NMR | Confirm indole and acetamide linkages | δ 7.2–7.8 (indole-H), δ 2.1 (acetamide-CH₂) |

| HPLC | Purity analysis | Retention time: 8.2 min (99% purity) |

How can researchers elucidate the mechanism of action for this compound’s reported anti-inflammatory activity?

Advanced Research Question

- Molecular Docking : Simulate interactions with cyclooxygenase-2 (COX-2) or NF-κB pathways to predict binding sites .

- Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant enzymes (e.g., COX-2) .

- Cellular Assays : Quantify cytokine suppression (e.g., IL-6, TNF-α) in macrophage models .

Methodological Tip : Validate docking results with site-directed mutagenesis to confirm critical binding residues .

How should structural-activity relationship (SAR) studies be designed to optimize bioactivity?

Advanced Research Question

- Derivative Synthesis : Modify the indole’s fluorine position or hydroxylphenyl substituents.

- Assay Panels : Test derivatives against multiple targets (e.g., kinases, GPCRs) to identify selectivity .

- Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett constants) with activity .

Example SAR Finding : - Fluorine at C6 : Enhances metabolic stability but reduces solubility .

- Hydroxyphenyl Group : Critical for hydrogen bonding with target proteins .

How can contradictory reports about this compound’s anticancer activity be resolved?

Advanced Research Question

Contradictions may arise from:

- Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific effects.

- Assay Conditions : Standardize oxygen tension/pH to mimic in vivo microenvironments .

- Orthogonal Validation : Confirm apoptosis via Annexin V staining and caspase-3 activation assays .

Methodological Tip : Perform meta-analyses of published data to identify confounding variables (e.g., dosing schedules) .

What strategies mitigate challenges in solubility and bioavailability during preclinical studies?

Advanced Research Question

- Salt Formation : Use hydrochloride salts to improve aqueous solubility.

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .

- Pharmacokinetic Profiling : Measure Cₘₐₓ and Tₘₐₓ in rodent models after oral/intravenous administration .

Data Table :

| Strategy | Solubility Improvement | Bioavailability (%) |

|---|---|---|

| Free base | 0.2 mg/mL (pH 7.4) | 12 |

| HCl salt | 1.8 mg/mL (pH 7.4) | 34 |

How can computational methods predict off-target interactions and toxicity risks?

Advanced Research Question

- Pharmacophore Modeling : Screen against databases like ChEMBL for off-targets (e.g., hERG channel).

- ADMET Prediction : Use tools like SwissADME to forecast metabolic liabilities (e.g., CYP3A4 inhibition) .

- ToxCast Profiling : Leverage EPA’s ToxCast data to assess endocrine disruption potential .

Methodological Tip : Cross-validate predictions with in vitro toxicity assays (e.g., Ames test for mutagenicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.